molecular formula C17H18N2O2S B15215841 N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide CAS No. 668419-61-2

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide

Cat. No.: B15215841
CAS No.: 668419-61-2
M. Wt: 314.4 g/mol
InChI Key: QSGUHKRLWJUOTK-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide is a compound that features an indole moiety linked to a benzenesulfonamide group. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The benzenesulfonamide group is known for its role in pharmaceuticals, particularly as a functional group in sulfa drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide typically involves the reaction of 1-(1H-indol-3-yl)propan-2-amine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitro-substituted indole derivatives

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-indol-3-yl)propan-2-yl]carbamate
  • 1-(1H-indol-3-yl)propan-2-yl-methyl-prop-2-ynylazanium, bromide
  • B-Methyl-6-chloromelatonin

Uniqueness

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide is unique due to its combination of the indole and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

CAS No.

668419-61-2

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H18N2O2S/c1-13(19-22(20,21)15-7-3-2-4-8-15)11-14-12-18-17-10-6-5-9-16(14)17/h2-10,12-13,18-19H,11H2,1H3

InChI Key

QSGUHKRLWJUOTK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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